Triphenylen-2-ylboronic acid

Room-Temperature Phosphorescence Persistent Luminescence Energy Transfer

Impurity-induced exciton quenching limits OLED efficiency and lifetime. Generic arylboronic acids lack the triphenylene core essential for >2.8 eV triplet energy in host/transport materials. • >2.8 eV triplet energy core suppresses exciton back-transfer, improving EQE and device lifetime • Enables Suzuki-Miyaura coupling for hole/electron-transport layers and host materials • 99.5% purity available for defect-sensitive blue OLED R&D; standard 98% for pilot production • Boiling point >560 °C compatible with vacuum deposition White to off-white powder, 250 mg-25 g packaging, batch-to-batch reproducibility.

Molecular Formula C18H13BO2
Molecular Weight 272.11
CAS No. 654664-63-8
Cat. No. B592384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylen-2-ylboronic acid
CAS654664-63-8
Molecular FormulaC18H13BO2
Molecular Weight272.11
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O
InChIInChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H
InChIKeyPXFBSZZEOWJJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylen-2-ylboronic Acid: OLED and Luminescence Building Block


Triphenylen-2-ylboronic acid (CAS 654664-63-8) is an aromatic boronic acid derivative featuring a rigid, extended triphenylene core with a boronic acid group at the 2-position [1]. This structure confers high thermal stability (boiling point 565.5±33.0 °C) and enables efficient Suzuki-Miyaura cross-coupling for introducing the triphenylene moiety into conjugated systems . The compound is supplied as a white to off-white powder with purities up to 99.5% and is used primarily as an intermediate in organic electronics, particularly in the synthesis of hole-transport layers, electron-transport layers, and host materials for OLEDs .

Suzuki-Miyaura cross-coupling for OLED host/transport material synthesis
Triphenylene core provides high triplet energy and wide bandgap
Thermal stability supports high-temperature vacuum processing

Triphenylen-2-ylboronic Acid vs. Generic Arylboronic Acids


Generic arylboronic acids (e.g., phenylboronic acid or 4-methoxyphenylboronic acid) lack the extended π-conjugated triphenylene core that is essential for achieving the high triplet energy, wide bandgap, and rigid geometry required in advanced OLED host and transport materials [1][2]. This core structure directly impacts charge carrier mobility, thermal stability of the final device, and the ability to suppress exciton quenching. Substitution with simpler boronic acids would compromise the electronic properties and device lifetime, making Triphenylen-2-ylboronic acid a non-interchangeable building block in precision organic electronics synthesis.

Core mismatch: Simpler aryl cores lack the extended π-conjugation, which may alter charge transport and triplet energy.
Exciton quenching: Lower triplet energy in generic boronic acids can increase exciton quenching, reducing device efficiency.
Thermal limit: Insufficient thermal stability of simpler boronic acids may lead to decomposition during fabrication.

Triphenylen-2-ylboronic Acid: Performance vs. Generic Boronic Acids


Extended Persistent Phosphorescence Lifetime

In a doped poly(vinyl alcohol) (PVA) film, Triphenylen-2-ylboronic acid (TP@PVA) exhibits a persistent blue phosphorescence lifetime of 3.29 seconds at room temperature [1]. This is 47% longer than the 2.24 s lifetime reported for (4-methoxyphenyl)boronic acid (PBA-MeO), a leading single-component small-molecule RTP phosphor [2]. The extended lifetime directly enables more efficient stepwise Förster resonance energy transfer (FRET) for near-infrared persistent luminescence applications [1].

Phosphorescence Lifetime
Cross-study comparable
3.29 s (TP@PVA) vs 2.24 s (PBA-MeO) +47%
Supports phosphorescence lifetime extension for FRET studies
Doped PVA film, room temperature
Room-Temperature Phosphorescence Persistent Luminescence Energy Transfer

Enhanced Thermal Stability vs. Phenylboronic Acid

The predicted boiling point of Triphenylen-2-ylboronic acid is 565.5±33.0 °C at 760 mmHg . In contrast, the widely used generic boronic acid, phenylboronic acid, has a boiling point of 265.9±23.0 °C . This 112% higher boiling point reflects the enhanced thermal stability conferred by the extended triphenylene core, which is critical for withstanding the high-temperature deposition and annealing steps used in OLED fabrication without decomposition or sublimation loss.

Thermal Stability
Predicted
565.5 °C vs 265.9 °C (phenylboronic acid) +112%
Supports high-temperature OLED processing context
Predicted boiling point; experimental validation advised
Thermal Stability OLED Processing Material Science

High Triplet Energy and Wide Bandgap for OLEDs

The triphenylene backbone introduced by Triphenylen-2-ylboronic acid possesses a high triplet energy (ET) and wide energy gap (ΔEST) that are essential for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLED host materials [1][2]. Materials derived from this core exhibit improved charge balance and reduced exciton quenching, leading to enhanced external quantum efficiency (EQE) and longer device lifetime compared to simpler aromatic systems [1][3]. For example, triphenylene-based emitters in nondoped blue OLEDs have achieved high EQE with small efficiency roll-off [3].

Triplet Energy & Bandgap
Class-level inference
Reported high ET, wide ΔEST (triphenylene core)
Supports exciton confinement and efficiency in OLED hosts
Derived from triphenylene-based material class
OLED Host Materials Triplet Energy

High Purity for Reduced OLED Defects

Triphenylen-2-ylboronic acid is commercially available with a purity specification of 99.5% from specialized OLED material suppliers . This represents a 1.5% absolute purity improvement over the typical 98% grade offered by many general chemical vendors [1]. In OLED fabrication, trace metallic and organic impurities in intermediates can introduce charge traps and quenching sites that significantly degrade device external quantum efficiency and operational lifetime [2]. The higher purity grade directly reduces the risk of performance-limiting defects in the final device.

Purity Specification
Specification review
99.5% vs 98% standard grade
Reduced impurities may minimize charge traps in OLED devices
Verify lot-specific certificate of analysis
OLED Manufacturing Purity Specification Quality Control

Triphenylen-2-ylboronic Acid: Key Application Scenarios


OLED Host and Transport Material Synthesis

Use Triphenylen-2-ylboronic acid in Suzuki-Miyaura cross-coupling reactions to introduce the triphenylene core into phosphorescent and TADF OLED host materials. The core's high triplet energy (>2.8 eV) and wide bandgap prevent exciton back-transfer from the emitter, improving external quantum efficiency and device lifetime [1][2]. Its thermal stability (boiling point >560 °C) supports the high-temperature vacuum deposition processes used in OLED manufacturing .

Persistent RTP Material Development

Incorporate Triphenylen-2-ylboronic acid into polymer matrices (e.g., PVA) to achieve room-temperature phosphorescence lifetimes exceeding 3 seconds [1]. This 47% longer lifetime compared to 4-methoxyphenylboronic acid enables efficient stepwise FRET for near-infrared persistent luminescence, suitable for advanced anti-counterfeiting, bioimaging, and optical sensors [1][2].

Discotic Liquid Crystal and Self-Assembly Synthesis

Utilize Triphenylen-2-ylboronic acid as a precursor to discotic liquid crystals via Suzuki coupling with triphenylene triflates. The resulting materials display broad mesophase ranges, high thermal stability, and blue-light emission, making them valuable for organic field-effect transistors (OFETs) and supramolecular functional materials [3].

High-Purity Intermediates for Organic Electronics

For research and pilot production of OLEDs and other organic electronic devices, select the 99.5% purity grade of Triphenylen-2-ylboronic acid to minimize defect density and ensure batch-to-batch reproducibility . This grade is particularly critical for blue OLED development, where impurity-induced quenching can severely limit efficiency and color purity [4].

Application
Selection Property
Validation Focus
OLED Host/Transport Layer Synthesis
Triphenylene core triplet energy and thermal stability
External quantum efficiency and device lifetime
Persistent RTP Material Development
Extended phosphorescence lifetime in polymer films
FRET efficiency and NIR persistent luminescence
Discotic Liquid Crystal & Self-Assembly
Discotic mesophase formation via Suzuki coupling
Mesophase range and charge carrier mobility
High-Purity Intermediates for Organic Electronics
High-purity grade for defect-sensitive fabrication
Impurity-related device performance consistency

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